

Ethacridine lactate chemical and physical properties

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An In-depth Technical Guide to the Chemical and Physical Properties of **Ethacridine Lactate**

Ethacridine lactate, known by trade names such as Rivanol, is an aromatic organic compound derived from acridine. It is utilized primarily as a topical antiseptic and, in some regions, as an agent for inducing second-trimester abortion.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ethacridine lactate is formally named 2-ethoxy-6,9-diaminoacridine monolactate monohydrate.[1] It typically appears as an orange-yellow crystalline powder with a bitter taste and a stinging smell.[1][3]

General Properties

The fundamental chemical and physical characteristics of **ethacridine lactate** are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	7-ethoxyacridine-3,9- diamine;2-hydroxypropanoic acid	[1][4]
Synonyms	Acrinol, Rivanol, Ethodin	[2][5]
Molecular Formula	C ₁₈ H ₂₁ N ₃ O ₄ (anhydrous) C ₁₈ H ₂₁ N ₃ O ₄ ·H ₂ O or C ₁₅ H ₁₅ N ₃ O·C ₃ H ₆ O ₃ ·H ₂ O (monohydrate)	[1][6][7]
Molecular Weight	343.38 g/mol (anhydrous) 361.40 g/mol (monohydrate)	[1][4][7]
Appearance	Orange-yellow crystalline powder	[1][3][6]
Melting Point	226 °C 235 °C 243-245 °C 245 °C (decomposes)	[1] [8] [5][9][10] [11]
pKa (Strongest Basic)	12.12	[12][13]
pKa (Strongest Acidic)	18.09	[12][13]
Density	~1.32 g/cm³	[2]

Solubility Profile

Ethacridine lactate's solubility is a critical factor for its formulation and application.



Solvent	Solubility	Source(s)
Water	Soluble / Sparingly soluble 1 part in 15 parts water 1 part in 9 parts boiling water 69 mg/mL	[3][6][11] [8] [8] [14]
Ethanol (96%)	Very slightly soluble / Slightly soluble	[3][5]
DMSO	69 mg/mL (200.94 mM)	[14]
Methylene Chloride	Practically insoluble	[5][9]
Ether	Insoluble	[2][3]
Chloroform	Insoluble	[2]
Benzene	Insoluble	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of **ethacridine lactate**.



Technique	Data	Source(s)
UV-Vis Spectroscopy	λmax at 271 nm in double- distilled water	[15][16]
Molar Absorptivity (ϵ): 59.781 × 10 ³ L·mol ⁻¹ ·cm ⁻¹	[16]	
Fluorescence	Greenish-yellow solution exhibits strong green fluorescence under UV light (365 nm)	[6][17]
Infrared (IR) Spectroscopy	Characteristic peaks correspond to O-H stretching (3408-3432 cm ⁻¹), C-H stretching (2931-2938 cm ⁻¹), C=O stretching (1600-1750 cm ⁻¹), and other functional groups.	[18]

Experimental Protocols

This section details methodologies for the analysis of **ethacridine lactate**.

UV-Vis Spectrophotometric Quantification

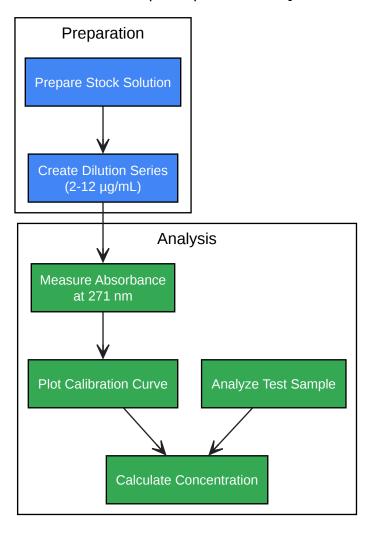
This method is used for the quantitative estimation of **ethacridine lactate** in bulk or pharmaceutical formulations.[16]

- Apparatus: UV-Vis Spectrophotometer (e.g., Shimadzu 2450).
- Reagents: Double-distilled water.
- Procedure:
 - Preparation of Stock Solution: Accurately weigh and dissolve ethacridine lactate in double-distilled water to prepare a stock solution.



- Preparation of Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 2-12 μg/mL by diluting the stock solution with double-distilled water.[16]
- Spectrophotometric Measurement: Measure the absorbance of each standard solution at the λmax of 271 nm against a double-distilled water blank.[16]
- Calibration Curve Construction: Plot a graph of absorbance versus concentration. The method demonstrates linearity within the 2-12 μg/mL range.[16]
- Sample Analysis: Prepare the sample solution, filter through a 0.45 μm membrane, and measure its absorbance at 271 nm.[15] Calculate the concentration using the calibration curve.

Workflow for UV-Vis Spectrophotometric Quantification





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Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Identification by Infrared (IR) Absorption Spectrophotometry

This is a primary identification test as per pharmacopeial standards.[17]

- Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
- Reagents: Ethacridine Lactate Monohydrate CRS (Certified Reference Standard).
- Procedure:
 - Prepare the sample and the reference standard (e.g., as KBr pellets).
 - Record the infrared absorption spectrum of the sample and the reference standard over the appropriate wavelength range.
 - Compare the spectra. The absorption maxima in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of the reference standard.[17]

Liquid Chromatography (for Related Substances)

This protocol, adapted from the European Pharmacopoeia, is for determining the presence of impurities.[17]

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reagents: Acetonitrile, Sodium octanesulfonate, Phosphate buffer solution (pH 2.8).
- Chromatographic Conditions:
 - Column: Octadecylsilyl silica gel for chromatography (5 μm), 0.25 m x 4.6 mm.



- Mobile Phase: A solution of 1.0 g sodium octanesulfonate in a mixture of 300 mL acetonitrile and 700 mL phosphate buffer (pH 2.8).[17]
- Flow Rate: 1 mL/min.
- Detection: Spectrophotometer at 268 nm.
- Injection Volume: 10 μL.

Procedure:

- Test Solution: Dissolve 10.0 mg of the substance in the mobile phase and dilute to 25.0 mL.
- Reference Solutions: Prepare reference solutions by diluting the test solution to defined concentrations (e.g., 1.0% and 0.1%).
- Inject the solutions and record the chromatograms. The retention time for ethacridine is approximately 15 minutes.[17]
- Analyze the chromatograms for the presence and area of any impurity peaks relative to the principal peak.

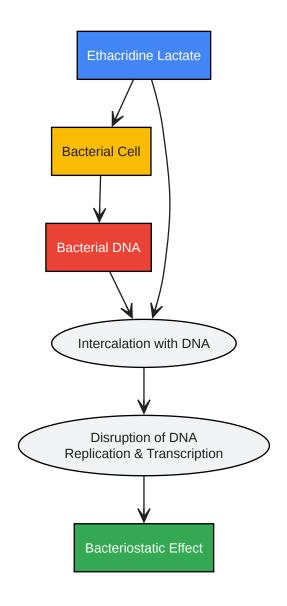
Mechanism of Action & Signaling Pathways

Ethacridine lactate exerts its biological effects through several mechanisms, primarily as an antiseptic and an abortifacient. It is also investigated as a PARG inhibitor.[14]

Antiseptic Action

As an acridine derivative, ethacridine's primary antiseptic effect is attributed to its ability to intercalate with microbial DNA.[8] This interaction disrupts DNA replication and transcription, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1]





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Caption: Antiseptic Mechanism of **Ethacridine Lactate**.

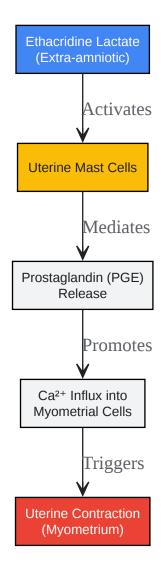
Abortifacient Action

When instilled extra-amniotically, **ethacridine lactate** induces uterine contractions. The mechanism is multifactorial, involving local inflammatory responses and hormonal signaling.

- Mast Cell Activation: It activates uterine mast cells, triggering the release of inflammatory mediators.[6]
- Prostaglandin Release: This leads to an increase in local levels of prostaglandins (e.g., PGE).[8]



- Calcium Ion Influx: Prostaglandins and other mediators promote the influx of calcium ions into the myometrial (uterine smooth muscle) cells.[19]
- Myometrial Contraction: The elevated intracellular calcium concentration is a key trigger for the contraction of uterine smooth muscle, leading to labor.[19]



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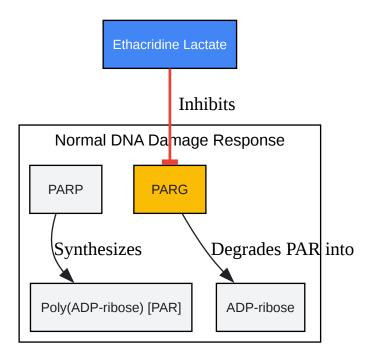
Caption: Abortifacient Signaling Pathway of **Ethacridine Lactate**.

PARG Inhibition

Ethacridine lactate has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[14][20] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) polymers synthesized by PARP enzymes. Inhibition of



PARG leads to the accumulation of PAR, which can affect cellular processes like DNA repair and cell death. This activity positions it as a tool for research in oncology and cellular biology.



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Caption: Inhibition of PARG by **Ethacridine Lactate**.

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